2-Amino-5-(benzyloxy)-4-methoxybenzonitrile
Description
Properties
IUPAC Name |
2-amino-4-methoxy-5-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-18-14-8-13(17)12(9-16)7-15(14)19-10-11-5-3-2-4-6-11/h2-8H,10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMNPRIKROPMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C#N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454374 | |
| Record name | 2-AMINO-5-(BENZYLOXY)-4-METHOXYBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192869-57-1 | |
| Record name | 2-Amino-4-methoxy-5-(phenylmethoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192869-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-AMINO-5-(BENZYLOXY)-4-METHOXYBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitro Group Reduction
The reduction of nitro intermediates is a pivotal step. A widely cited method involves dissolving 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile in a mixture of acetic acid and water, followed by treatment with stannous chloride (SnCl₂) under hydrochloric acid catalysis at 60°C for 1 hour. This achieves a 73% yield of the target amine, with residual tin impurities removed via aqueous workup. Alternative protocols employ sodium dithionite (Na₂S₂O₄) in methanol/water at 30°C, yielding 85–90% product with reduced metal contamination.
Comparative Data: Nitro Reduction Methods
| Reducing Agent | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SnCl₂/HCl | AcOH/H₂O | 60 | 1 | 73 |
| Na₂S₂O₄ | MeOH/H₂O | 30 | 2 | 88 |
Benzyloxy Group Installation
Introducing the benzyloxy moiety typically occurs via nucleophilic aromatic substitution. A representative procedure reacts 2-methoxy-4-cyanophenol with benzyl bromide (1.2 eq.) in methanol using potassium carbonate as base at 65°C. This achieves 93% yield of 3-(benzyloxy)-4-methoxybenzonitrile, confirmed by ¹H NMR (δ 5.14 ppm, singlet for -OCH₂Ph). Microwave-assisted conditions (DMF, 100°C, 30 min) improve reaction rates but require rigorous anhydrous conditions to prevent hydrolysis.
Methoxy Group Functionalization
Methoxylation is typically performed early in synthetic sequences. Methylation of 5-hydroxy-4-methoxybenzonitrile using methyl iodide and K₂CO₃ in acetone at reflux (56°C) provides >95% conversion. Competing O- vs. N-alkylation is mitigated by maintaining pH >10 and using phase-transfer catalysts like tetrabutylammonium bromide.
Cyanation Strategies
Late-stage cyanation employs copper(I) cyanide (CuCN) in DMF at 120°C, achieving 80–85% yield. Recent advances utilize Pd-catalyzed cyanation with Zn(CN)₂, enabling milder conditions (90°C, 12 h) and improved functional group tolerance. Post-reaction purification via silica chromatography (20% EtOAc/hexane) ensures >98% purity by HPLC.
Optimization Strategies
Temperature and Catalysis Effects
- Nitro Reduction : Elevated temperatures (>50°C) with SnCl₂ accelerate kinetics but promote over-reduction to hydroxylamines. Controlled heating at 30–40°C with Na₂S₂O₄ minimizes side products.
- Etherification : Pd(PPh₃)₄ catalysis (5 mol%) in THF at 80°C enhances benzyloxy group regioselectivity, reducing dimerization byproducts from 15% to <3%.
Solvent Selection
- Polar aprotic solvents (DMF, DMSO) improve nitro compound solubility but complicate product isolation. Mixed systems (EtOAc/MeOH 3:1) balance reactivity and workability.
- Water content >5% in SnCl₂-mediated reductions hydrolyzes nitriles to amides; thus, anhydrous acetic acid is preferred.
Industrial-Scale Production
Continuous Flow Synthesis
A patented route employs continuous flow reactors for nitro reduction and benzyloxy installation:
- Nitro Intermediate Synthesis : 4-Methoxy-2-nitro-5-(phenylmethoxy)benzonitrile is prepared in a packed-bed reactor (residence time: 15 min, 100°C).
- Reduction Module : Hydrogen gas (50 psi) and 10% Pd/C catalyst achieve >99% conversion at 80°C.
- Crystallization : In-line antisolvent addition (water) precipitates product with 92% yield and 99.5% purity.
Industrial vs. Laboratory Methods
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Reaction Volume | 0.1–5 L | 500–5000 L |
| Catalyst Loading | 5–10 mol% | 1–2 mol% (flow systems) |
| Purification | Column Chromatography | Crystallization/Filtration |
| Cycle Time | 24–48 h | 4–8 h |
Challenges and Mitigation
Impurity Profiles
Chemical Reactions Analysis
Acylation of the Amino Group
The primary amine undergoes nucleophilic acylation with methyl chloroformate in the presence of N,N-diisopropylethylamine (DIEA):
Reaction Scheme
2-Amino-5-(benzyloxy)-4-methoxybenzonitrile + Methyl chloroformate → Methyl carbamate derivative
Key Parameters
| Reagent | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl chloroformate | Not specified | Ambient | N-Methylcarbamate-protected amine | 85–92% |
Mechanism
-
DIEA deprotonates the amino group, enhancing nucleophilicity.
-
The amine attacks the electrophilic carbonyl carbon of methyl chloroformate, displacing chloride to form a carbamate.
Cyclocondensation to Quinazoline Derivatives
The compound participates in cyclization reactions with N,N-dimethylformamide dimethylacetal (DMF-DMA) and 4-(3-chloropropyl)morpholine under acidic conditions:
Reaction Scheme
this compound + DMF-DMA + 4-(3-Chloropropyl)morpholine → Quinazoline derivative
Key Parameters
| Reagents | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| DMF-DMA, 4-(3-Chloropropyl)morpholine | AcOH | AcOH | 110°C | 4–6 hours | ~60% |
Mechanism
-
Formylation : DMF-DMA acts as a formylating agent, converting the primary amine into an imine intermediate.
-
Cyclization : The imine reacts with 4-(3-chloropropyl)morpholine via nucleophilic substitution, forming a fused quinazoline ring.
-
Workup : pH adjustment to 8–9 precipitates the product.
Functional Group Reactivity Trends
While direct experimental data for other reactions is limited, the following reactivity can be inferred from functional group chemistry:
Nitrile Group
-
Reduction : Likely reducible to a primary amine using agents like LiAlH₄ or catalytic hydrogenation.
-
Hydrolysis : May form carboxylic acids or amides under acidic/basic conditions.
Benzyloxy and Methoxy Groups
-
Cleavage : Benzyl ethers are susceptible to hydrogenolysis (H₂/Pd-C), while methoxy groups require stronger conditions (e.g., BBr₃).
Amino Group
-
Diazotization : Potential for Sandmeyer reactions to introduce halides or other substituents.
Comparative Analysis of Reaction Pathways
| Reaction Type | Key Functional Group | Reagents/Conditions | Product Complexity | Scalability |
|---|---|---|---|---|
| Acylation | -NH₂ | Methyl chloroformate, DIEA | Low | High |
| Cyclocondensation | -NH₂, -CN | DMF-DMA, acid catalysis | High | Moderate |
Mechanistic Insights from Structural Data
-
Quinazoline Formation (from ):
-
The reaction’s regioselectivity is driven by the electron-withdrawing nitrile group, which directs electrophilic attack to the ortho-position relative to the amino group.
-
Acetic acid protonates intermediates, stabilizing charged species during cyclization.
-
-
Steric Effects :
The benzyloxy group imposes steric hindrance, slowing reactions at the 5-position but favoring reactivity at the 2- and 4-positions.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.
Case Study: Neurological Drug Development
A study evaluated the efficacy of derivatives of 2-amino-5-(benzyloxy)-4-methoxybenzonitrile in treating conditions like Alzheimer's disease. The findings indicated that certain modifications enhanced the compound's ability to cross the blood-brain barrier and exhibit neuroprotective effects.
Organic Synthesis
In organic chemistry, this compound is utilized to create complex molecules. It allows researchers to explore new compounds with potential therapeutic effects.
Synthesis Pathways
The synthesis typically involves:
- Nitration of a benzene derivative.
- Reduction to introduce the amino group.
- Etherification to add the benzyloxy and methoxy groups.
- Cyanation to introduce the nitrile group.
Material Science
This compound is also employed in formulating advanced materials. Its inclusion can enhance properties such as thermal stability and mechanical strength in polymers.
Application Example
In polymer science, this compound has been integrated into polymer matrices to improve their thermal properties, making them suitable for high-temperature applications.
Biochemical Research
This compound acts as a valuable tool in studying enzyme interactions and mechanisms. It aids in discovering new biochemical pathways and understanding enzyme kinetics.
Biochemical Interaction Studies
Research has shown that this compound interacts with threonine aldolases, influencing metabolic pathways critical for cell function.
Analytical Chemistry
In analytical chemistry, this compound is utilized in various techniques, including chromatography, to separate and identify other chemical substances effectively.
Analytical Techniques
It has been used as a reference standard in high-performance liquid chromatography (HPLC) methods for quantifying related compounds in complex mixtures.
Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders. |
| Organic Synthesis | Used for creating complex molecules with therapeutic potential. |
| Material Science | Enhances thermal stability and mechanical strength in polymers. |
| Biochemical Research | Valuable for studying enzyme interactions and mechanisms. |
| Analytical Chemistry | Employed in chromatography for substance identification and separation. |
Mechanism of Action
The mechanism by which 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of enzyme activity or binding to specific receptors to alter cellular signaling .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 192869-57-1
- Molecular Formula : C₁₅H₁₄N₂O₂
- Molecular Weight : 254.28 g/mol
- Structure: Features an amino group (-NH₂) at position 2, a benzyloxy group (-OCH₂C₆H₅) at position 5, and a methoxy group (-OCH₃) at position 4 on a benzonitrile backbone .
Physicochemical Properties :
- Solubility: Slightly soluble in chloroform, methanol, and DMSO .
- Applications : Primarily used as a pharmaceutical intermediate, particularly in synthesizing anti-cancer agents targeting EGFR and K-RAS mutations .
Synthetic Relevance : NMR data (¹H and ¹³C) confirm its structural integrity, with synthetic routes involving benzylation and nitration steps akin to related intermediates .
Comparison with Structurally Similar Compounds
4-Methoxybenzonitrile
- CAS Number: Not explicitly provided (common commercial availability).
- Molecular Formula: C₈H₇NO
- Molecular Weight : 133.15 g/mol
- Key Differences: Electronic Properties: Acts as a donor-π-acceptor (D-π-A) system with isotropic polarizability (-73.8781 a.u.) and hyperpolarizability (1.69587 a.u.), critical for nonlinear optical applications . Solvent Effects: HOMO-LUMO gap narrows in acetonitrile vs. vacuum, inducing red-shifted UV-Vis absorption (π→π* transitions) . Applications: Primarily studied for photo-to-current conversion, unlike the pharmaceutical focus of 2-amino-5-(benzyloxy)-4-methoxybenzonitrile .
2-Amino-4-chloro-5-methoxybenzonitrile
- CAS Number : 1824059-40-6
- Molecular Formula : C₈H₇ClN₂O
- Molecular Weight : 198.61 g/mol
- Purity: 97% purity, indicating challenges in synthesis compared to the 95% purity of 2-amino-5-methoxybenzonitrile . Applications: Used in drug synthesis, but lacks the benzyloxy group’s versatility for deprotection in multi-step reactions .
2-Amino-5-(trifluoromethoxy)benzonitrile
- CAS Number: Not explicitly provided (referenced in ).
- Molecular Formula : C₈H₅F₃N₂O
- Molecular Weight : 218.14 g/mol
- Key Differences :
Functional Group Impact on Properties and Reactivity
Benzyloxy vs. Methoxy Groups
- Benzyloxy: Enhances solubility in organic solvents (e.g., chloroform) and allows selective deprotection via hydrogenolysis, critical for sequential synthesis .
Amino Group Reactivity
- The amino group in this compound enables Schiff base formation and further functionalization, a feature shared with antimicrobial thiadiazole derivatives .
Tabulated Comparison of Key Compounds
| Property | This compound | 4-Methoxybenzonitrile | 2-Amino-4-chloro-5-methoxybenzonitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 254.28 | 133.15 | 198.61 |
| Key Substituents | -NH₂, -OCH₃, -OCH₂C₆H₅ | -OCH₃ | -NH₂, -Cl, -OCH₃ |
| Solubility | Chloroform, DMSO, Methanol | Polar solvents | Limited data |
| Applications | Anti-cancer intermediates | Nonlinear optics | Drug synthesis |
| Synthetic Flexibility | High (benzyloxy deprotection) | Low | Moderate (chlorine substitution) |
Research Findings and Trends
- Pharmaceutical Utility: The benzyloxy group’s role in this compound underscores its importance in targeted drug delivery, contrasting with 4-methoxybenzonitrile’s non-medicinal applications .
- Electronic Properties: While 4-methoxybenzonitrile’s D-π-A system is ideal for optoelectronics, the amino and benzyloxy groups in the main compound enhance its suitability for bioactivity studies .
Biological Activity
2-Amino-5-(benzyloxy)-4-methoxybenzonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic implications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and methoxy groups in its structure may enhance its interaction with biological macromolecules, leading to significant pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, related benzyl compounds have shown activity against various bacterial strains, suggesting a potential for this compound in treating infections .
Anti-inflammatory Properties
Compounds with similar structures have been evaluated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines is a common mechanism observed in related compounds, which may extend to this compound .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of the benzyloxy group significantly influences the compound's potency and selectivity towards specific targets.
- Amino Group Positioning : The position of the amino group relative to other substituents affects the overall biological activity, with certain configurations enhancing efficacy .
Case Studies
- Study on Antimicrobial Activity :
- A series of analogs were tested against Staphylococcus aureus and Escherichia coli.
- Results indicated that modifications to the benzyloxy group could enhance antimicrobial potency.
- Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) observed for various analogs.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 1 | 32 | 64 |
| 2 | 16 | 32 |
| 3 | 8 | 16 |
- Anti-inflammatory Activity Assessment :
- In vitro assays measured cytokine release from macrophages treated with various concentrations of the compound.
- The results showed a dose-dependent reduction in TNF-alpha levels, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. What are the established synthetic routes for 2-amino-5-(benzyloxy)-4-methoxybenzonitrile, and how do reaction conditions influence yield?
The compound is synthesized via multi-step substitution reactions. A typical approach involves:
- Step 1 : Introduction of the benzyloxy group via nucleophilic aromatic substitution under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF at 80–100°C .
- Step 2 : Methoxy and amino group installation using selective protecting/deprotecting strategies. For example, methoxylation with methyl iodide/K₂CO₃ in acetone, followed by amination via Buchwald-Hartwig coupling . Yield optimization requires strict control of moisture, temperature, and catalyst loading. Impurities often arise from incomplete substitution or over-reduction of nitrile groups.
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, methoxy at δ 3.8–4.0 ppm) .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related methoxybenzonitrile derivatives .
- HPLC-MS : To assess purity (>98%) and detect byproducts (e.g., deprotected intermediates) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation of the benzyloxy group.
- Handling : Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the nitrile group .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?
Discrepancies often arise from solvent effects or tautomerism. Mitigation strategies:
- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
- Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) and report solvent-specific reference peaks .
- Cross-validate with IR spectroscopy (C≡N stretch at ~2220 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
Q. What mechanistic insights explain the reactivity of the nitrile group in cross-coupling reactions?
The nitrile group acts as a directing meta-substituent in palladium-catalyzed reactions. Key observations:
- Electronic Effects : The electron-withdrawing nitrile enhances electrophilicity at the ortho position, facilitating Suzuki-Miyaura couplings with boronic acids .
- Steric Hindrance : Bulky substituents (e.g., benzyloxy) slow reaction kinetics, requiring higher catalyst loadings (5–10 mol% Pd) . Mechanistic studies using kinetic isotope effects (KIE) or in situ IR monitoring are recommended for reaction optimization.
Q. How can researchers address low yields in scale-up synthesis?
Common pitfalls and solutions:
- Byproduct Formation : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess Pd catalysts .
- Solvent Choice : Replace high-boiling solvents (DMF) with alternatives like 2-MeTHF for easier purification .
- Process Monitoring : Implement inline PAT (Process Analytical Technology) tools like ReactIR to track reaction progression .
Data Contradiction Analysis
Q. Why do reported melting points vary across literature sources?
Discrepancies (e.g., 145–152°C) stem from:
- Polymorphism : Recrystallization solvents (ethanol vs. acetone) produce different crystal forms .
- Purity : Impurities like residual solvents or regioisomers lower observed melting points . Standardize recrystallization protocols and report DSC (Differential Scanning Calorimetry) data for accurate comparisons.
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Increases by 20% |
| Solvent | THF (anhydrous) | Reduces byproducts |
| Temperature | 85°C | Balances rate/decomposition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
